Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate
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Overview
Description
Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides two regioisomeric pyrazoles, which can be separated through various chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 has been reported to offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets . These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
- Methyl 4,5,6-trihydrocyclopenta[2,1-d]pyrazole-3-carboxylate
Uniqueness
Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and biological properties
Properties
IUPAC Name |
methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-2-6-4-9-10-7(6)3-5/h4-5H,2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHHQCSMWFPQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1)NN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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